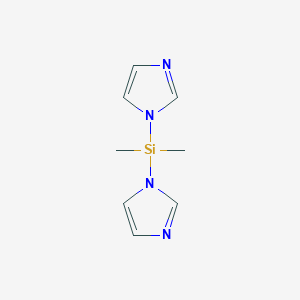

Di(imidazol-1-yl)-dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a key component in many biological and pharmaceutical compounds .

Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods . One common method is the van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

Imidazole has a planar five-membered ring structure. It exists in two equivalent tautomeric forms because a hydrogen atom can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds are often used in the synthesis of peptides and as reagents in organic synthesis . They can react with amines to form amides, carbamates, and ureas .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .Aplicaciones Científicas De Investigación

Imidazole Derivatives in Scientific Research

Chemistry and Synthetic Aspects

Imidazole derivatives, including compounds like "Di(imidazol-1-yl)-dimethylsilane", are known for their unique chemical structure that plays a crucial role in various biological processes. The chemistry and synthetic aspects of imidazoles have been extensively explored, with a focus on developing novel compounds that exhibit significant pharmacological activities. The synthetic procedures, including click chemistry, offer diverse pathways for creating imidazole derivatives with potential therapeutic applications (Sharma et al., 2016).

Antimicrobial and Antibacterial Activities

Imidazole derivatives have been studied for their antimicrobial activities. They serve as critical raw materials in the pharmaceutical industry for manufacturing drugs like anti-fungal agents ketoconazole and clotrimazole. The broad spectrum of antimicrobial activity makes imidazole derivatives valuable in developing new compounds to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, including potentially "Di(imidazol-1-yl)-dimethylsilane", find applications in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, which includes a 5-membered heterocyclic ring and a long hydrocarbon chain, allows them to form hydrophobic films on metal surfaces, effectively inhibiting corrosion. This application highlights the versatility of imidazole derivatives beyond pharmaceutical uses (Sriplai & Sombatmankhong, 2023).

Analytical and Separation Techniques

Imidazole derivatives are also incorporated into materials used in analytical and separation techniques. Their unique properties, such as the ability to modify the surface of silica or polymers, have made them suitable for applications in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with imidazole-based ionic liquids exemplifies the innovative use of these compounds in enhancing the efficiency of analytical methods (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

di(imidazol-1-yl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAXRSCCGNYTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=CN=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-imidazolyl)dimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)